molecular formula C28H35Cl2NO4 B047098 Dchpa-iloprost CAS No. 124578-04-7

Dchpa-iloprost

Cat. No. B047098
M. Wt: 520.5 g/mol
InChI Key: BFTTYAJXQKONFL-HNBJERPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dchpa-iloprost is a synthetic analogue of prostacyclin, a naturally occurring hormone that regulates blood pressure and blood clotting. Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives.

Mechanism Of Action

Dchpa-iloprost acts on the prostacyclin receptor, which is a G protein-coupled receptor that is expressed in many tissues, including the cardiovascular system, lungs, and kidneys. Activation of the prostacyclin receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of target proteins, leading to a wide range of cellular responses.

Biochemical And Physiological Effects

Dchpa-iloprost has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of leukocyte adhesion and migration. These effects are mediated through the activation of the prostacyclin receptor and the subsequent production of cAMP and PKA activation. Dchpa-iloprost has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

One advantage of using Dchpa-iloprost in lab experiments is that it is a stable analogue of prostacyclin that can be easily synthesized and purified. It also has a well-characterized mechanism of action and is widely used in scientific research. However, one limitation of using Dchpa-iloprost is that it may not fully recapitulate the effects of endogenous prostacyclin, which can be produced in response to a variety of stimuli and can have complex effects on different tissues and cell types.

Future Directions

There are many potential future directions for research on Dchpa-iloprost and its effects. One area of interest is the role of prostacyclin in regulating inflammation and immune function. Another area of interest is the potential therapeutic applications of prostacyclin and its derivatives in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions. Additionally, further research is needed to fully understand the limitations and potential confounding factors associated with the use of Dchpa-iloprost in lab experiments.

Synthesis Methods

Dchpa-iloprost is synthesized through a multi-step process involving the conversion of prostacyclin into its stable analogue, iloprost, followed by the attachment of a diethylaminoethyl (DEAE) group to the hydroxyl group at position 7 of the iloprost molecule. The resulting compound, Dchpa-iloprost, is a stable analogue of prostacyclin that can be used in scientific research.

Scientific Research Applications

Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives. It is commonly used in experiments to investigate the role of prostacyclin in regulating blood pressure, blood clotting, and inflammation. Dchpa-iloprost has also been used to study the effects of prostacyclin on the cardiovascular system, pulmonary circulation, and renal function.

properties

CAS RN

124578-04-7

Product Name

Dchpa-iloprost

Molecular Formula

C28H35Cl2NO4

Molecular Weight

520.5 g/mol

IUPAC Name

(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide

InChI

InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8-

InChI Key

BFTTYAJXQKONFL-HNBJERPBSA-N

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O

synonyms

2,6-dichloro-4-aminophenol iloprost
DCHPA-iloprost
dichlorohydroxyphenylamide iloprost
dichlorohydroxyphenylamideiloprost

Origin of Product

United States

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